9H-Pyrido[3,4-b]indole-1-carbonitrile
Description
9H-Pyrido[3,4-b]indole-1-carbonitrile is a heterocyclic compound featuring a fused pyrido-indole core with a nitrile (-CN) substituent at the 1-position. For example, 9H-Pyrido[3,4-b]indole-1-carbaldehyde (CAS 20127-63-3) is commercially available with 95% purity , and methyl esters such as Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate (CAS 2119612-79-0) are synthesized for pharmaceutical intermediates .
Structure
3D Structure
Properties
IUPAC Name |
9H-pyrido[3,4-b]indole-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3/c13-7-11-12-9(5-6-14-11)8-3-1-2-4-10(8)15-12/h1-6,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTIQIMSHWNROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437473 | |
| Record name | 9H-Pyrido[3,4-b]indole-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79960-43-3 | |
| Record name | 9H-Pyrido[3,4-b]indole-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[3,4-b]indole-1-carbonitrile typically involves multi-step reactions. One common method starts with the precursor pyrido[3,4-b]indole-3-one, which undergoes a series of reactions to convert the ketone group into a cyano group. This transformation can be achieved using reagents such as cyanogen bromide under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 9H-Pyrido[3,4-b]indole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted indoles and pyridines, which can have significant biological activities .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 9H-pyrido[3,4-b]indole derivatives. Research indicates that these compounds exhibit potent antiproliferative activity against various cancer cell lines, including:
- Breast Cancer
- Colon Cancer
- Melanoma
- Pancreatic Cancer
For instance, a study reported that specific derivatives demonstrated IC50 values as low as 80 nM against breast cancer cells, indicating strong efficacy. The mechanism of action involves selective G2/M cell cycle phase arrest, which is crucial for inhibiting cancer cell proliferation. Additionally, molecular docking studies suggest significant interactions with key proteins involved in cancer progression, such as MDM2 .
Anti-inflammatory Applications
The compound has also been noted for its anti-inflammatory properties . Certain derivatives of pyrido[3,4-b]indole have shown effectiveness in reducing inflammation in various models. This is particularly relevant in the context of developing treatments for conditions characterized by chronic inflammation, such as arthritis or other autoimmune disorders. The pharmacological profile indicates that these compounds can be formulated into conventional pharmaceutical forms like tablets and injectable solutions for human and veterinary use .
Pharmacological Uses
Beyond oncology and inflammation, 9H-pyrido[3,4-b]indole-1-carbonitrile has been investigated for its potential in treating:
- Cartilage Disorders : Recent patents have described substituted pyrido[3,4-b]indoles as promising candidates for the treatment of cartilage-related diseases .
- Macrofilaricidal Agents : Research has identified 1,3-disubstituted pyrido[3,4-b]indoles as potential new lead compounds for designing agents against filarial infections .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of 9H-pyrido[3,4-b]indole derivatives typically involves multi-step organic reactions that yield compounds with varied substituents at critical positions on the indole ring. Understanding the structure-activity relationships (SAR) is vital for optimizing their pharmacological profiles. For example:
| Compound | Substituent | IC50 (nM) | Cancer Type |
|---|---|---|---|
| Compound 11 | 1-Naphthyl at C1 + Methoxy at C6 | 80 | Breast |
| Compound X | Various substitutions | 130 | Colon |
| Compound Y | Various substitutions | 200 | Melanoma |
This table illustrates how specific structural modifications can enhance anticancer activity.
Case Studies and Research Insights
Several studies have documented the biological evaluation of these compounds:
- A study published in Nature detailed a series of pyrido[3,4-b]indoles with broad-spectrum anticancer activity. The findings indicated selectivity towards cancer cells compared to normal cells, which is a crucial aspect for therapeutic applications .
- Another research highlighted the synthesis and characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI), demonstrating its capacity to induce cytochrome P450 enzymes involved in drug metabolism and detoxification processes .
Mechanism of Action
The mechanism of action of 9H-Pyrido[3,4-b]indole-1-carbonitrile involves its interaction with various molecular targets and pathways. It can bind to specific enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural Differences
- Core Ring Positioning : The target compound’s [3,4-b] ring fusion differs from pyrido[2,3-b]indoles (e.g., IV-j), altering electronic distribution and steric effects. The [3,4-b] system allows for substituents at the 1-position, while [2,3-b] derivatives favor 3-position functionalization .
- Substituent Effects : Nitriles (-CN) are stronger electron-withdrawing groups compared to formamides (-CONHR) or esters (-COOR), influencing reactivity and intermolecular interactions. For example, nitriles may enhance binding in biological systems via dipole interactions .
Physicochemical Properties
Molecular and Thermal Data
- Spectroscopic Features : The nitrile group in carbonitrile derivatives exhibits a distinct IR absorption near 2230–2240 cm⁻¹ , absent in formamides or esters.
- Thermal Stability : Chlorophenyl or trifluoromethylphenyl substituents increase melting points (e.g., F25: 295–297°C) due to enhanced intermolecular forces .
Corrosion Inhibition
Antiviral Potential
- The nitrile group could enhance target binding compared to hydroxyl or methyl substituents.
Pharmaceutical Intermediates
- Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate is used in API synthesis , indicating that the 1-position is critical for derivatization. Carbonitriles may serve as precursors for amines or tetrazoles via further reactions.
Biological Activity
Overview
9H-Pyrido[3,4-b]indole-1-carbonitrile is an organic compound with the formula CHN. It belongs to the indole family, known for significant biological and pharmacological activities. Its unique tricyclic structure, which includes a pyridine ring fused to an indole moiety, contributes to its diverse biological properties. This compound has garnered attention for its potential in various therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain enzymes that are critical in cancer cell proliferation, leading to apoptosis (programmed cell death) . The exact molecular targets can vary based on the biological context, but key pathways include:
- Inhibition of Kinases : The compound has demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .
- AHR Activation : It can activate the aryl hydrocarbon receptor (AHR), influencing various metabolic processes .
- Cytotoxic Effects : Studies indicate that it exhibits cytotoxicity against several cancer cell lines, including breast, colon, and melanoma cells .
Biological Activities
The compound's biological activities can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Anticancer Efficacy : A study highlighted a series of pyrido[3,4-b]indoles with promising anticancer properties. The best-performing derivative exhibited an IC of 80 nM against breast cancer cells and showed selective toxicity towards cancer cells compared to normal cells .
- Fluorescence Studies : Research into derivatives of 9H-Pyrido[3,4-b]indole revealed excellent fluorescence characteristics, which could be useful for tracking biological processes in vivo .
- Structure-Activity Relationships (SAR) : Investigations into SAR have identified specific substitutions that enhance biological activity. For example, a combination of a 1-naphthyl group at C1 and a methoxy group at C6 resulted in significant antiproliferative effects .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9H-Pyrido[3,4-b]indole-1-carbonitrile and its derivatives?
- Methodology : A multicomponent synthesis approach is widely used, involving condensation of 3-substituted indole-2(3H)-one derivatives with enamines followed by thermal cyclization using ammonium acetate. For example, 4-aryl-substituted derivatives can be synthesized via a three-component reaction involving aldehydes, malononitrile, and 9-methyl-2-oxo-1H-pyrido[3,4-b]indole precursors under reflux conditions .
- Key Data : IR and ¹H NMR spectroscopy are critical for confirming cyclization and functional group incorporation (e.g., nitrile stretch at ~2234 cm⁻¹ in IR; aromatic proton shifts at δ 7.05–7.65 ppm in NMR) .
Q. How is the structural integrity of this compound validated experimentally?
- Methodology :
- X-ray crystallography : Resolves bond lengths and angles (e.g., C-N bond lengths ~1.34 Å in the pyridine ring) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 168.1946 for the base structure) align with theoretical molecular weights .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>95%) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
- Avoid inhalation/contact; use fume hoods and PPE (gloves, lab coats).
- Store in airtight containers at 2–8°C, away from oxidizers.
- Decomposes at >300°C, releasing toxic gases (e.g., HCN); use CO₂ fire extinguishers .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound derivatives?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) analyze frontier molecular orbitals (FMOs) and natural bond orbitals (NBOs).
- Key Findings :
- HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity.
- Electrophilic attack favors the nitrile group (Mulliken charge: -0.45 e) .
Q. What strategies resolve contradictions in reported pharmacological activities of β-carboline derivatives?
- Approach :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 1-methyl vs. 9-methyl groups) on leukotriene-B4 antagonism (IC₅₀: 0.5–2.0 μM) .
- Dose-Response Analysis : Validate activity thresholds using in vitro assays (e.g., COX-2 inhibition at 10–100 μM) .
Q. How are advanced spectroscopic techniques applied to study tautomerism in β-carboline systems?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
